N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Active Sulfonamide-based Hybrids
Sulfonamide-based hybrids, including those related to the chemical structure of interest, have been widely investigated for their pharmacological potential. These hybrids demonstrate a variety of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Research highlights the diverse pharmaceutical applications of sulfonamide hybrids, incorporating various organic compounds to yield a wide range of therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown significant potential for use as antibacterial agents. The precursor for these compounds was reacted with a variety of active methylene compounds to produce derivatives with high antibacterial activities, indicating the relevance of this chemical structure in developing new antimicrobial solutions (Azab, Youssef, & El-Bordany, 2013).
Quinolinecarboxylic Acids and DNA-gyrase Inhibition
Research on 1-substituted quinolinecarboxylic acids has established correlations between the inhibition of DNA gyrase and antibacterial potency, offering insights into the molecular basis of the antibacterial activity of quinolone derivatives. This research underscores the importance of the N1 substituent in enhancing the antibacterial activity of quinolones, relevant to the structural features of the compound (Domagala et al., 1988).
Synthesis of Quinolines and Related Fused Pyridines
The synthesis of quinolines and related fused pyridines involves the replacement of chloro-groups with various moieties, leading to the creation of a wide array of fused quinolines. This research is pertinent to understanding the synthetic versatility and potential applications of quinoline derivatives in medicinal chemistry (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-11-20(18-3-2-7-23-14-18)25-27(15)10-8-24-31(29,30)19-12-16-4-5-21(28)26-9-6-17(13-19)22(16)26/h2-3,7,11-14,24H,4-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINAEINBHJOKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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